molecular formula C16H13N5O B2674011 N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide CAS No. 2034207-97-9

N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide

Cat. No.: B2674011
CAS No.: 2034207-97-9
M. Wt: 291.314
InChI Key: SOTMQCHMSXOQPK-UHFFFAOYSA-N
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Description

“N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide” is a derivative of 3-aminopyrazine-2-carboxamides . These compounds are known for their antimicrobial activity and have been evaluated for their in vitro cytotoxicity .


Molecular Structure Analysis

While specific molecular structure analysis for “N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide” is not available, it’s known that the three-dimensional structures of similar compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield .

Scientific Research Applications

Coordination Chemistry and Materials Science

  • Synthesis and Structure of Copper Complexes : The reaction of N-(pyridine-2-ylmethyl)pyrazine-2-carboxamide with copper(II) perchlorate and 4,4′-bipyridine leads to the formation of new copper complexes, which are mononuclear and have been analyzed by X-ray crystallography to understand their structural properties (Wang, 2020).
  • Supramolecular Architectures : Coordination of N-donor ligands like pyrazine with transition metal ions such as Co(II) and Cu(II) results in supramolecular frameworks that have been studied for their structural, analytical, and magnetic properties. These frameworks involve ligand-based hydrogen bonding interactions, showcasing the versatility of these ligands in constructing complex structures (Majumder et al., 2006).

Medicinal Chemistry and Biological Applications

  • Antimicrobial and Anticancer Activities : Synthesis and evaluation of derivatives such as 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives based on pyrazine-2-carboxamide scaffolds have been explored for their antimicrobial and anticancer activities. Certain compounds exhibit significant inhibitory effects against various cancer cell lines, indicating the potential for therapeutic applications (Hassan et al., 2014).
  • Antimycobacterial Agents : N-(pyrazin-2-yl)benzamides, designed as analogues of N-phenylpyrazine-2-carboxamides, have been evaluated for their growth inhibiting activity against Mycobacterium tuberculosis and non-tuberculous mycobacterial strains. These studies provide insights into the structure-activity relationships of these compounds, highlighting the potential for developing new antimycobacterial agents (Zítko et al., 2018).

Synthesis and Characterization

  • Novel Synthesis Approaches : Research has focused on novel synthetic routes and characterization of pyrazine-2-carboxamide derivatives, aiming to explore their chemical properties and potential applications in various fields. These studies often involve spectroscopic techniques such as NMR, FTIR, and mass spectrometry to fully characterize the synthesized compounds (Senthilkumar et al., 2021).

Properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c22-16(15-11-18-6-7-19-15)21-9-12-3-4-14(20-8-12)13-2-1-5-17-10-13/h1-8,10-11H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTMQCHMSXOQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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